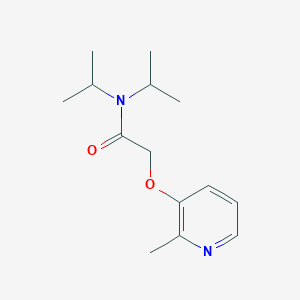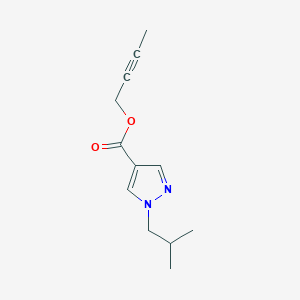
2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide, also known as MPDIA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology.
Wirkmechanismus
The exact mechanism of action of 2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and cytokines. It also appears to activate antioxidant pathways, which could help to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In animal models, it has been found to reduce pain and inflammation, as well as improve cognitive function. Additionally, this compound has been shown to have a protective effect on various organs, including the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide in lab experiments is its relatively low toxicity. It has been shown to have a high safety profile, with no significant adverse effects reported in animal studies. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to explore its potential as an anti-cancer agent. Other potential future directions include investigating its effects on the immune system and its potential use in the treatment of metabolic disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential applications in medicine and pharmacology. Its anti-inflammatory, analgesic, and antioxidant properties make it a promising candidate for the treatment of various diseases. While its mechanism of action is not fully understood, further research could help to elucidate its effects and potential therapeutic uses.
Synthesemethoden
2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide can be synthesized through a multistep process involving the reaction of 2-methyl-3-hydroxypyridine with diisopropylamine and acetic anhydride. The product is then purified through column chromatography to obtain a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been found to have antioxidant properties, which could make it useful in the prevention and treatment of diseases associated with oxidative stress.
Eigenschaften
IUPAC Name |
2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)16(11(3)4)14(17)9-18-13-7-6-8-15-12(13)5/h6-8,10-11H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCILOCMEKQTIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OCC(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[2-(2-Hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]-(2-propyloxan-4-yl)methanone](/img/structure/B7648134.png)


![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)



![1-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-2-(3-hydroxyphenyl)ethanone](/img/structure/B7648181.png)


![2-[4-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7648197.png)
